

Application Notes and Protocols for GSK778 in In Vivo Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the dosage and administration of **GSK778** (also known as iBET-BD1), a potent and selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins, for in vivo mouse models.

Mechanism of Action

GSK778 selectively inhibits the BD1 of BET proteins, which include BRD2, BRD3, BRD4, and BRDT.[1][2][3][4] These proteins are epigenetic "readers" that bind to acetylated lysine residues on histones and other proteins, thereby regulating gene transcription.[4][5] By inhibiting BD1, **GSK778** disrupts this interaction, leading to the modulation of gene expression, which has shown therapeutic potential in models of cancer and inflammation.[2][6][7][8]

Quantitative Data Summary

The following table summarizes the reported dosages and administration routes for **GSK778** in various in vivo mouse models.



Mouse Model	Dosage	Administrat ion Route	Dosing Schedule	Vehicle/For mulation	Reference
MLL-AF9 Acute Myeloid Leukemia (AML)	15 mg/kg	Intraperitonea I (i.p.)	Twice daily (BID) for 30 days	Not specified in abstracts	[2]
T-cell dependent immunization (KLH)	15 mg/kg	Subcutaneou s (s.c.)	Twice daily (BID) for 14 days	Not specified in abstracts	[2]
Pharmacokin etic Analysis	10 mg/kg	Oral (p.o.)	Single dose	Not specified in abstracts	[2][4]

Pharmacokinetic Parameters in Mice (10 mg/kg, p.o.)[2][4]

Parameter	Value
Cmax	85 ng/mL
Tmax	1.48 h
AUC∞	132 ng⋅h/mL

Experimental Protocols

Below are detailed protocols for the preparation and administration of **GSK778** in mouse models, based on publicly available data and general guidelines for rodent drug administration.

Protocol 1: Intraperitoneal (i.p.) Administration for Oncology Models

This protocol is adapted from studies using an aggressive MLL-AF9 AML model.[2]

Materials:



• GSK778

- Vehicle (e.g., DMSO, PEG300, Tween80, Saline, or 20% SBE-β-CD in Saline)[2]
- Sterile 1 mL syringes with 25-27G needles
- Appropriate mouse strain (e.g., C57BL/6 for MLL-AF9 model)[2]
- Analytical balance and weighing paper
- Sterile microcentrifuge tubes or vials

Procedure:

- Preparation of GSK778 Formulation:
 - A suggested formulation for i.p. injection involves creating a suspended solution.[2] For example, to achieve a concentration of 2.08 mg/mL, a stock solution in DMSO (e.g., 20.8 mg/mL) can be diluted by adding 100 μL of the stock to 900 μL of 20% SBE-β-CD in saline.[2]
 - Alternatively, a clear solution can be prepared by adding 100 μL of a 20.8 mg/mL DMSO stock to 400 μL PEG300, mixing, then adding 50 μL Tween-80, mixing again, and finally adding 450 μL of saline.
 - Always prepare fresh solutions for administration.
- Animal Handling and Dosing:
 - Weigh each mouse to determine the correct injection volume.
 - Gently restrain the mouse, exposing the abdomen.
 - Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
 - Inject the calculated volume of the GSK778 formulation.



- Monitor the mice post-injection for any signs of distress.
- Dosing Schedule:
 - Administer 15 mg/kg of GSK778 intraperitoneally twice daily (BID).
 - Continue the dosing for the duration of the study (e.g., 30 days for the MLL-AF9 AML model).[2]

Protocol 2: Subcutaneous (s.c.) Administration for Immuno-Modulation Models

This protocol is based on a T-cell dependent immunization model.[2]

Materials:

- GSK778
- Appropriate vehicle
- Sterile 1 mL syringes with 25-27G needles
- Mouse model for immunization studies

Procedure:

- Preparation of GSK778 Formulation:
 - Prepare the GSK778 solution or suspension as described in Protocol 1, ensuring it is suitable for subcutaneous injection.
- · Animal Handling and Dosing:
 - Gently lift the loose skin on the back of the mouse, between the shoulder blades, to form a tent.
 - Insert the needle into the base of the skin tent.
 - Inject the calculated volume of the GSK778 formulation.



- Withdraw the needle and gently pinch the injection site to prevent leakage.
- Monitor the mice for any adverse reactions at the injection site.
- Dosing Schedule:
 - Administer 15 mg/kg of GSK778 subcutaneously twice daily (BID).
 - The reported duration for this type of study is 14 days.[2]

Protocol 3: Oral Gavage (p.o.) for Pharmacokinetic Studies

This protocol is based on pharmacokinetic analyses performed in mice.[2][4]

Materials:

- GSK778
- Vehicle suitable for oral administration (e.g., CMC-Na, or DMSO and corn oil)[1]
- Sterile oral gavage needles (flexible or metal with a ball tip)
- Syringes
- Mouse strain (e.g., male CD1 mice)[2]

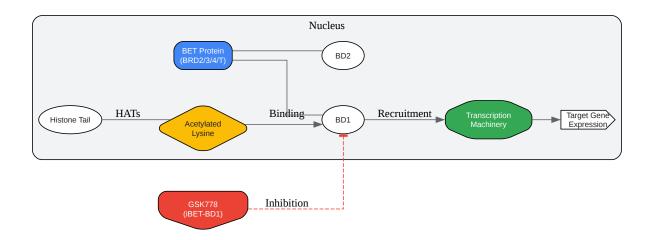
Procedure:

- Preparation of GSK778 Formulation:
 - For a suspension, GSK778 can be formulated in CMC-Na (e.g., 5 mg/mL).[1]
 - \circ For a solution, a DMSO stock can be diluted in corn oil. For instance, a 10 mg/mL DMSO stock can be diluted by adding 50 μ L to 950 μ L of corn oil.[1]
- Animal Handling and Dosing:



- Properly restrain the mouse to ensure its head and body are in a straight line to facilitate the passage of the gavage needle.
- Gently insert the gavage needle into the esophagus and advance it into the stomach.
- Slowly administer the calculated volume of the GSK778 formulation. The recommended maximum volume for oral gavage in mice is typically 10 mL/kg.[9][10]
- Carefully remove the gavage needle.
- Monitor the mouse for any signs of respiratory distress or discomfort.
- Dosing Schedule:
 - For pharmacokinetic studies, a single oral dose of 10 mg/kg is administered.[2][4]

Visualizations Signaling Pathway of GSK778

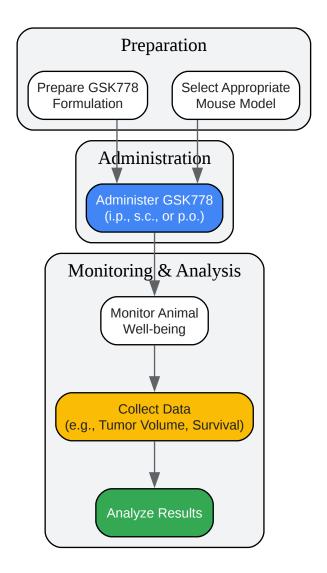


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Caption: **GSK778** selectively inhibits the BD1 domain of BET proteins.

Experimental Workflow for In Vivo Studies



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